L-Cyclopentylalanine is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can be synthesized for specific applications in research and pharmaceuticals. It is derived from alanine, where the methyl group is replaced by a cyclopentyl group, enhancing its hydrophobic characteristics and potentially affecting the conformation of peptides in which it is incorporated.
The synthesis of L-Cyclopentylalanine can be achieved through several methods, primarily focusing on modifications of existing amino acids. One notable approach involves the use of radical functionalization techniques, such as those described in literature where unsaturated amino acids are transformed into cyclopentyl derivatives. For instance, the radical addition of cyclopentyl groups to amino acids can be facilitated using reagents like zinc dust and iodine under controlled conditions, allowing for selective modifications without racemization .
Another method includes the Negishi cross-coupling reaction, which allows for the formation of carbon-carbon bonds between cyclopentyl triflates and serine-derived zinc reagents. This method has shown promise in improving yields and selectivity for desired products .
L-Cyclopentylalanine has a molecular formula of C₉H₁₃N₁O₂, with a molecular weight of approximately 169.21 g/mol. The structure features a cyclopentyl group attached to the alpha carbon of alanine, which significantly influences its steric properties. The stereochemistry at the alpha carbon is crucial for its biological activity, typically existing in the L-configuration.
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformation and interactions with other molecules.
L-Cyclopentylalanine can participate in various chemical reactions typical of amino acids, including:
These reactions highlight its versatility as a building block in synthetic chemistry.
L-Cyclopentylalanine finds applications across several scientific domains:
The systematic exploration of non-proteinogenic amino acids (NPAAs) represents a paradigm shift in peptide-based drug discovery. Historically, naturally occurring peptides faced significant pharmacological limitations, including poor metabolic stability, rapid clearance, and limited oral bioavailability. The discovery that bacteria, fungi, and marine organisms naturally incorporate NPAAs into bioactive compounds provided crucial insights. Seminal examples include the d-amino acids in gramicidin S (enhancing antimicrobial efficacy through membrane disruption) and d-serine in agatoxins (critical for venom potency) [8]. These natural products demonstrated that NPAA incorporation could fundamentally alter physicochemical and biological properties.
The development of modern synthetic methodologies has dramatically expanded accessibility to NPAAs. Chemical and biocatalytic routes now enable the production of enantiomerically pure amino acids with diverse side chains, including cyclopentylalanine. Orthogonal synthetase-tRNA approaches and mRNA display techniques allow the creation of vast peptide libraries incorporating NPAAs for target screening [8]. This evolution transformed NPAAs from scientific curiosities into essential tools for rational drug design. Over 800 naturally occurring NPAAs and thousands of synthetic variants have been identified, providing medicinal chemists with an extensive toolbox to optimize peptide drug candidates [8]. The clinical success of NPAA-containing therapeutics like vancomycin (incorporating non-proteinogenic residues) and cyclosporine (featuring N-methylated NPAAs) validated this approach and paved the way for designed amino acids like cyclopentylalanine.
L-Cyclopentylalanine has emerged as a strategically valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) using the Fmoc-protected derivative (Fmoc-L-cyclopentylalanine). This compound (CAS 371770-32-0) is characterized by high chiral purity (≥99.5% by Chiral HPLC) and specific optical rotation values ([α]D²⁰ = -17±2° in DMF; -8±2° in MeOH) [1]. Its molecular structure (C₂₃H₂₅NO₄; MW 379.45) features the cyclopentyl group directly attached to the β-carbon of alanine, creating a distinct hydrophobic domain while maintaining conformational flexibility.
Table 1: Key Physicochemical Properties of Fmoc-L-Cyclopentylalanine
Property | Specification |
---|---|
CAS Number | 371770-32-0 |
Molecular Formula | C₂₃H₂₅NO₄ |
Molecular Weight | 379.45 g/mol |
Purity | ≥99.5% (Chiral HPLC) |
Optical Rotation ([α]D²⁰) | -17±2° (C=1 in DMF); -8±2° (C=1 in MeOH) |
Storage Conditions | 0-8°C |
Appearance | White to off-white solid |
The cyclopentyl moiety confers several advantages in therapeutic peptide design:
These properties make L-cyclopentylalanine particularly valuable in several therapeutic contexts:
Stereochemistry fundamentally dictates the biological activity and metabolic fate of amino acids in therapeutic peptides. L-Cyclopentylalanine exhibits distinct pharmacological and physicochemical behaviors compared to its D-isomer counterpart, reflecting a broader principle observed in chiral therapeutics.
The L-configuration is recognized by endogenous peptide synthesis machinery (e.g., ribosomes, aminoacyl-tRNA synthetases), allowing incorporation into biologically active sequences targeting natural receptors and enzymes. This isomer typically maintains compatibility with proteolytic enzymes, albeit with altered cleavage kinetics due to the non-natural side chain. The cyclopentyl group in the L-configuration optimally positions the side chain for interactions with hydrophobic binding pockets in target proteins, as evidenced by its application in peptide drugs requiring specific receptor engagement.
Conversely, the D-isomer of cyclopentylalanine confers dramatically different properties:
Table 2: Comparative Bioactivity Profiles of L- vs. D-Cyclopentylalanine in Peptide Therapeutics
Property | L-Cyclopentylalanine | D-Cyclopentylalanine |
---|---|---|
Metabolic Stability | Moderate resistance to proteases | High resistance to proteases |
Target Compatibility | Compatible with natural receptors | May disrupt natural binding modes |
Conformational Impact | Maintains natural folding tendencies | Can induce β-turn or helical structures |
Membrane Permeability | Moderate enhancement | Significant enhancement |
Common Applications | Receptor agonists/antagonists | Antimicrobial peptides, stable linkers |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7